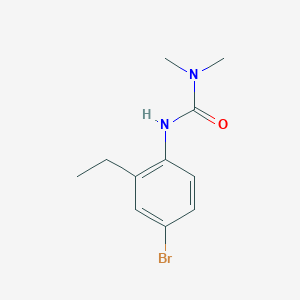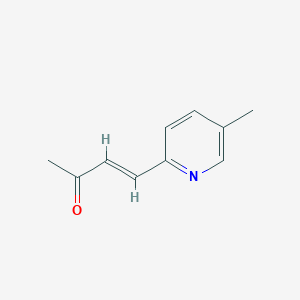![molecular formula C13H18BrN B1406017 N-[(3-bromo-4-methylphenyl)methyl]cyclopentanamine CAS No. 1512002-20-8](/img/structure/B1406017.png)
N-[(3-bromo-4-methylphenyl)methyl]cyclopentanamine
Vue d'ensemble
Description
N-[(3-bromo-4-methylphenyl)methyl]cyclopentanamine is a cyclic amine compound with a molecular formula of C11H17BrN. This compound is a versatile chemical that has a variety of applications in scientific research and lab experiments. It is a colorless liquid with a boiling point of 212 °C, a melting point of -30 °C, and a molecular weight of 230.20 g/mol. This compound has been used in a variety of studies to investigate its biochemical and physiological effects.
Applications De Recherche Scientifique
PET Imaging and Neurodegenerative Disorders
A derivative of N-[(3-bromo-4-methylphenyl)methyl]cyclopentanamine was investigated for its potential as a PET imaging agent targeting NMDA receptors, which are crucial in learning, memory, and implicated in neurodegenerative disorders like Alzheimer's disease. This study developed a new PET ligand with high yield, able to enter the brain and bind to the NR2B subunit-containing NMDAr in rodents, though its application might be limited due to high sigma-1 receptor binding (Christiaans et al., 2014).
Chemical Synthesis and Biological Activity Screening
Novel N-(α-bromoacyl)-α-amino esters, structurally related to this compound, were synthesized and screened for cytotoxic, antiinflammatory, and antibacterial activity. These compounds showed low cytotoxicity and lack of antibacterial and anti-inflammatory activity at tested concentrations, making them potential candidates for incorporation into prodrugs (Yancheva et al., 2015).
Synthesis and Analytical Characterization
Another related study focused on the synthesis and characterization of various N-alkyl-arylcyclohexylamines, which include compounds similar to this compound. These compounds are perceived as ketamine-like dissociative substances, acting predominantly via antagonism of the NMDA receptor. This research aids in identifying new substances of abuse (Wallach et al., 2016).
Antimicrobial and Cytotoxic Activity of Derivatives
In a study focused on benzimidazole derivatives, compounds structurally related to this compound demonstrated antibacterial and cytotoxic activity. This suggests potential applications in developing new antimicrobial agents (Noolvi et al., 2014).
Propriétés
IUPAC Name |
N-[(3-bromo-4-methylphenyl)methyl]cyclopentanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN/c1-10-6-7-11(8-13(10)14)9-15-12-4-2-3-5-12/h6-8,12,15H,2-5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATMWMPSISQWJQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC2CCCC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











amine](/img/structure/B1405951.png)




